molecular formula C20H24FN5O2 B2448816 2-ethyl-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide CAS No. 922009-49-2

2-ethyl-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide

Cat. No.: B2448816
CAS No.: 922009-49-2
M. Wt: 385.443
InChI Key: DSBWAXMUVPKRRG-UHFFFAOYSA-N
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Description

2-ethyl-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide is a useful research compound. Its molecular formula is C20H24FN5O2 and its molecular weight is 385.443. The purity is usually 95%.
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Biological Activity

The compound 2-ethyl-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide belongs to a class of pyrazolo[3,4-d]pyrimidines that have garnered attention for their potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C19_{19}H24_{24}F1_{1}N5_{5}O2_{2}
  • Molecular Weight : 365.43 g/mol
  • IUPAC Name : this compound

This compound features a pyrazolo[3,4-d]pyrimidine core which is known for its diverse biological activities.

Antiviral Activity

Compounds similar to This compound have shown promising antiviral properties. A study indicated that derivatives of pyrazolo[3,4-d]pyrimidines can act as inhibitors of the hepatitis C virus (HCV) NS5B polymerase with IC50_{50} values around 8.77 μM, demonstrating significant selectivity towards HCV-infected cells over non-infected cells . The mechanism involves mixed-type inhibition and stabilization by magnesium ions, suggesting that similar compounds may exhibit comparable antiviral mechanisms.

Anticancer Activity

Research has highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance, compounds with similar structures have been reported to inhibit various cancer cell lines through mechanisms such as kinase inhibition and modulation of signaling pathways involved in cell proliferation . The unique structural features of This compound may enhance its efficacy against specific cancer types.

Anti-inflammatory and Antimicrobial Properties

Additionally, the compound is hypothesized to possess anti-inflammatory and antimicrobial activities based on the biological profiles of related pyrazolo derivatives. The presence of functional groups such as the fluorobenzyl moiety may enhance its reactivity and interaction with biological targets involved in inflammatory responses and microbial infections .

The biological activity of This compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in viral replication and cancer cell growth.
  • Receptor Modulation : The compound may interact with specific receptors or proteins implicated in disease pathways.
  • Cell Signaling Interference : By modulating signaling pathways such as those involving kinases or transcription factors, it could exert anticancer effects.

Case Studies and Research Findings

StudyFindings
Study on HCV InhibitionIdentified IC50_{50} values for related compounds around 8.77 μM against NS5B polymerase .
Anticancer ActivityPyrazolo derivatives showed significant inhibition in various cancer cell lines through kinase inhibition .
Anti-inflammatory PotentialRelated compounds demonstrated anti-inflammatory effects in preclinical models .

Properties

IUPAC Name

2-ethyl-N-[2-[5-[(2-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN5O2/c1-3-14(4-2)19(27)22-9-10-26-18-16(11-24-26)20(28)25(13-23-18)12-15-7-5-6-8-17(15)21/h5-8,11,13-14H,3-4,9-10,12H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSBWAXMUVPKRRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NCCN1C2=C(C=N1)C(=O)N(C=N2)CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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